molecular formula C26H26O6 B2935451 ARKPHARMINC AK279617 CAS No. 162442-14-0

ARKPHARMINC AK279617

Cat. No.: B2935451
CAS No.: 162442-14-0
M. Wt: 434.488
InChI Key: HRJLIQNJSLIURR-ZRDIBKRKSA-N
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Description

Preparation Methods

The preparation of ARKPHARMINC AK279617 involves synthetic routes that are typically used for the development of medicinal novel building blocks and organic intermediates. The specific synthetic routes and reaction conditions for this compound are proprietary to Ark Pharm, Inc. the general approach involves the use of advanced organic synthesis techniques to ensure high purity and yield .

Chemical Reactions Analysis

ARKPHARMINC AK279617 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

ARKPHARMINC AK279617 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and molecular interactions.

    Medicine: Investigated for its potential therapeutic properties and as a reference standard compound.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of ARKPHARMINC AK279617 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or industrial outcome .

Comparison with Similar Compounds

ARKPHARMINC AK279617 can be compared with other similar compounds in terms of its chemical structure and properties. Some similar compounds include:

    3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Known for its use in medicinal chemistry.

    5-Amino-4H-1,2,4-triazole-3-carboxylic acid: Utilized in biochemical research.

The uniqueness of this compound lies in its specific chemical structure, which provides distinct reactivity and application potential compared to other compounds .

Properties

IUPAC Name

(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O6/c1-28-22-13-11-18(14-23(22)32-17-19-8-6-5-7-9-19)10-12-21(27)20-15-24(29-2)26(31-4)25(16-20)30-3/h5-16H,17H2,1-4H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJLIQNJSLIURR-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C(=C2)OC)OC)OC)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162442-14-0
Record name 162442-14-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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